Carindapen, also known as Geocillin or Indanyl carbenicillin sodium salt, is a semi-synthetic antibiotic belonging to the carboxypenicillin class. It is primarily used to treat infections caused by susceptible strains of bacteria, particularly in the urinary tract and for certain other bacterial infections. The compound is characterized by its ability to inhibit bacterial cell wall synthesis, making it effective against a range of Gram-negative and some Gram-positive bacteria.
Carindapen is derived from carbenicillin, which itself is a modification of penicillin. The indanyl group enhances the stability and bioavailability of the compound, allowing for effective oral administration. Carindapen is marketed under various brand names, including Geocillin, and has been utilized in clinical settings since its introduction.
Carindapen is synthesized through a multi-step process involving the esterification of carbenicillin with indanol.
Carindapen's molecular structure features a bicyclic core typical of penicillins, modified by an indanyl group that enhances its pharmacological properties.
The structure includes a thiazolidine ring characteristic of penicillins, along with an indanyl side chain that contributes to its unique properties .
Carindapen undergoes various chemical reactions that are crucial for its activity and metabolism.
Carindapen exhibits several physical and chemical properties that influence its pharmacological behavior.
These properties contribute to Carindapen's effectiveness as an oral antibiotic treatment .
Carindapen is primarily used in clinical settings for:
Carbenicillin indanyl sodium (Geocillin®) emerged from Pfizer’s strategic research to overcome the poor oral bioavailability of carbenicillin, a broad-spectrum penicillin active against Pseudomonas aeruginosa and Proteus species. The parent compound, carbenicillin disodium, required parenteral administration due to its instability in gastric acid and negligible intestinal absorption. To address this limitation, Pfizer chemists esterified the α-carboxyl group of carbenicillin with indanol, creating an acid-stable prodrug designed for oral delivery. This esterification strategy exploited the lipophilicity of the indanyl moiety, facilitating passive absorption across the gastrointestinal mucosa [2] [4]. Upon absorption, the ester bond undergoes rapid hydrolysis by plasma and tissue esterases, releasing bioactive carbenicillin and indanol [4] [6]. The synthesis represented a milestone in prodrug design, transforming a parenteral-only agent into an orally bioavailable therapeutic option.
The structural modification significantly altered physicochemical properties. Indanyl carbenicillin sodium (molecular formula C₂₆H₂₅N₂NaO₆S; molecular weight 516.54 g/mol) demonstrated enhanced solubility in lipid environments compared to the polar, zwitterionic carbenicillin molecule [4] [6]. In vitro antimicrobial activity assessments confirmed that the ester itself possessed intrinsic activity, though its in vivo efficacy was primarily attributable to the hydrolyzed carbenicillin component. Preclinical models in rats and mice demonstrated that oral administration achieved serum and urinary carbenicillin concentrations sufficient to inhibit common uropathogens [2]. Crucially, the ester’s stability at acidic pH ensured survival through the stomach without significant degradation, enabling intestinal absorption – a critical advancement over earlier acid-labile penicillins.
Table 1: Key Physicochemical and Antibacterial Properties of Carbenicillin Indanyl Sodium
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Formula | C₂₆H₂₅N₂NaO₆S | Esterified structure enabling lipophilicity |
Molecular Weight | 516.54 g/mol | Larger than carbenicillin due to indanyl group |
Primary Mechanism | Prodrug hydrolysis to carbenicillin | Achieves therapeutic serum/urine levels |
Acid Stability | High | Resists gastric degradation; enables oral absorption |
In vitro MIC Range (μg/ml)* | E. coli: 6.25-25; Proteus spp.: 0.78-6.25 | Comparable to carbenicillin against Gram-negative uropathogens |
*Data derived from clinical isolates [7]
Early pharmacological investigations established that carbenicillin indanyl sodium served primarily as a delivery vehicle for carbenicillin. In vivo studies in rodents demonstrated that oral administration protected mice against lethal systemic infections caused by Escherichia coli, Salmonella choleraesuis, Proteus vulgaris, and Staphylococcus aureus. The 50% protective dose (PD₅₀) for these infections was comparable to that achieved via parenteral carbenicillin, confirming efficient prodrug absorption and conversion [2]. Crucially, in rat models of experimental urinary tract infection (UTI) induced by E. coli, P. vulgaris, or Pseudomonas aeruginosa, oral carbenicillin indanyl sodium generated urinary carbenicillin concentrations equivalent to those achieved by subcutaneous carbenicillin administration, directly linking its efficacy to renal excretion of the active metabolite [2].
Human pharmacokinetic studies in healthy volunteers revealed peak serum carbenicillin concentrations of approximately 9.65 µg/mL occurring 2 hours after a 1g oral dose of carbenicillin indanyl sodium. Serum levels declined rapidly thereafter, falling to 0.6 µg/mL by 6 hours post-dose, reflecting efficient clearance. The critical pharmacological advantage emerged in urinary concentrations: within 6 hours, mean urinary carbenicillin levels reached 1983 µg/mL, representing a remarkable 36.7% recovery of the administered dose as active antibiotic in the urine [3] [7]. This extensive renal excretion created a profound concentration gradient favoring urinary tract efficacy. These studies validated the prodrug concept: while systemic serum concentrations remained subtherapeutic for most systemic infections (except possibly highly susceptible organisms), urinary concentrations vastly exceeded the minimum inhibitory concentrations (MICs) for common Gram-negative uropathogens like E. coli and Proteus species [3] [5].
Table 2: Human Pharmacokinetic Profile of Carbenicillin Indanyl Sodium (1g Oral Dose)
Parameter | Value (Mean) | Biological Compartment | Implication |
---|---|---|---|
Tmax (hours) | 2 | Serum | Delayed absorption due to ester hydrolysis |
Cmax (µg/mL) | 9.65 | Serum | Subtherapeutic for systemic infections |
Concentration at 6h | 0.6 | Serum | Rapid elimination phase |
Urinary Recovery (6h) | 36.7% | Urine | Efficient renal excretion of active carbenicillin |
Mean Urinary Level | 1983 µg/mL | Urine | Exceeds MICs of target uropathogens by >100-fold |
Data synthesized from volunteer studies [3] [7]
Initial clinical aspirations for carbenicillin indanyl sodium envisioned broad-spectrum oral therapy mirroring parenteral carbenicillin. However, pharmacokinetic realities – specifically, the high serum clearance and low systemic bioavailability (30-40%) – rapidly redirected its clinical utility toward urinary tract infections (UTIs) and prostatitis [3] [5]. Double-blind comparative trials cemented this niche. A pivotal 1973 study randomized 61 UTI patients to receive carbenicillin indanyl sodium, ampicillin, or cephalexin. Four-week cure rates were nearly identical: 50% for carbenicillin indanyl sodium, 42% for ampicillin, and 50% for cephalexin. Crucially, failures correlated strongly with infection chronicity and baseline pathogen resistance to the assigned antibiotic, not the drug class itself. This demonstrated therapeutic equivalence for uncomplicated UTIs caused by susceptible Enterobacteriaceae [1].
Carbenicillin indanyl sodium’s distinct value emerged against more resistant pathogens, particularly Pseudomonas aeruginosa and enterococci (Enterococcus faecalis). While ampicillin and first-generation cephalosporins like cephalexin lacked reliable activity against these organisms, carbenicillin indanyl sodium achieved inhibitory urinary concentrations. Clinical reports documented efficacy in chronic Pseudomonas pyelocystitis and enterococcal UTIs at higher dosages (2 tablets four times daily, equivalent to ~3g carbenicillin/day) [3] [7]. Furthermore, its unique pharmacokinetic profile enabled penetration into prostatic tissue, establishing it as one of the few oral options for bacterial prostatitis caused by susceptible E. coli, Proteus mirabilis, enterococci, and Enterobacter species [3]. By the late 1970s, its role had solidified: it was no longer considered for systemic infections due to superior alternatives (e.g., newer cephalosporins, ureidopenicillins), but remained a specialized oral agent for Gram-negative UTIs, particularly those involving Pseudomonas or Proteus, and for chronic bacterial prostatitis [5] [8].
Table 3: Evolution of Primary Clinical Indications for Carbenicillin Indanyl Sodium
Initial Target (1970s) | Established Niche (1980s onwards) | Driving Factors |
---|---|---|
Broad-spectrum systemic infections | Urinary Tract Infections (Acute & Chronic) | High urinary carbenicillin concentrations exceeding MICs of key uropathogens |
General Gram-negative coverage | Pseudomonas aeruginosa UTIs | Unique oral activity against Pseudomonas achievable in urine |
N/A | Bacterial Prostatitis | Prostate tissue penetration; activity against E. coli, Proteus, enterococci |
Hospital-acquired infections | Community-acquired UTIs/prostatitis | Oral formulation suitable for outpatient management |
Synthesized from clinical trial reports and therapeutic reviews [1] [3] [5]
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8